Lipophilicity (LogP) Increase of ~0.9 Log Units Relative to Unsubstituted and 4-Methyl Analogs Drives Membrane Permeability Differentiation
The 4-trifluoromethyl compound displays a computed XLogP3 value of 2.6, compared to 1.7 for unsubstituted 1,3-benzodioxol-2-one and 1.69 for the 4-methyl analog. This represents a lipophilicity enhancement of approximately 0.9 log units [1][2]. Such an increase typically correlates with improved passive membrane permeability and altered tissue distribution, critical parameters in drug candidate selection.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Unsubstituted 1,3-benzodioxol-2-one: 1.7; 4-Methyl-1,3-benzodioxol-2-one: 1.69 |
| Quantified Difference | +0.9 log units vs. unsubstituted; +0.91 log units vs. 4-methyl |
| Conditions | PubChem XLogP3 3.0 computed descriptor; consistent methodology across compounds |
Why This Matters
For medicinal chemistry procurement, the higher LogP directly impacts the compound's suitability for generating lead series with enhanced membrane permeability, a parameter that cannot be achieved using the unsubstituted or methyl-substituted analogs.
- [1] PubChem CID 40427161, 4-(Trifluoromethyl)-1,3-benzodioxol-2-one. XLogP3-AA: 2.6. View Source
- [2] YYBYY. 1,3-Benzodioxol-2-one, 4-methyl-. XLogP: 1.6944; Molecular Weight: 150.131. View Source
